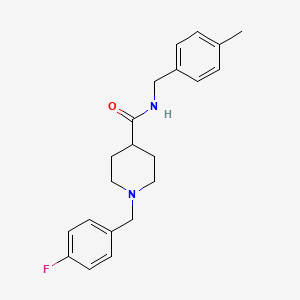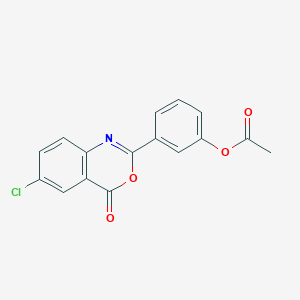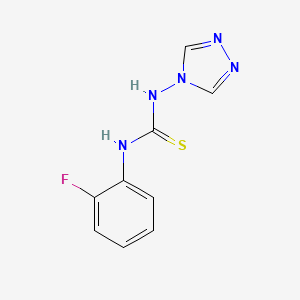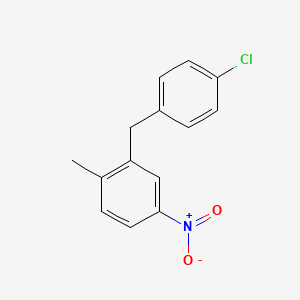
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide, also known as DCF, is a synthetic compound that belongs to the class of furan-based compounds. It has been extensively studied for its potential use in scientific research due to its unique chemical properties and biological effects.
Mécanisme D'action
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide exerts its biological effects by binding to the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) channels. This binding leads to the inhibition of pain and inflammation pathways, as well as the induction of apoptosis in cancer cells. 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide also modulates the release of neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity for CB1 and TRPV1 channels. However, its limited solubility in aqueous solutions and potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide. One potential area of research is the development of novel analogs with improved solubility and selectivity for CB1 and TRPV1 channels. Another area of research is the investigation of the potential use of 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide in combination with other drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the analgesic and anti-inflammatory effects of 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide.
Méthodes De Synthèse
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide can be synthesized by the reaction of 3,4-dichloroaniline with 4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with furan-2-carboxylic acid to produce 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide. This method has been optimized to provide high yields and purity of 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide.
Applications De Recherche Scientifique
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide has been used in various scientific research studies due to its unique chemical properties and biological effects. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. 5-(3,4-dichlorophenyl)-N-(4-methylphenyl)-2-furamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-2-5-13(6-3-11)21-18(22)17-9-8-16(23-17)12-4-7-14(19)15(20)10-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYJNUAZLVGWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)




![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)


![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)
![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)
![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5869899.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)